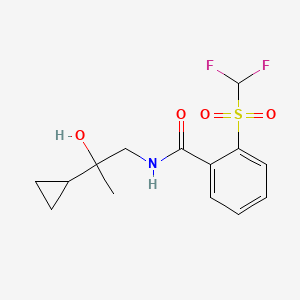

N-(2-cyclopropyl-2-hydroxypropyl)-2-difluoromethanesulfonylbenzamide

Description

N-(2-cyclopropyl-2-hydroxypropyl)-2-difluoromethanesulfonylbenzamide is a benzamide derivative characterized by a 2-difluoromethanesulfonyl substituent on the benzene ring and an N-linked 2-cyclopropyl-2-hydroxypropyl group.

Properties

IUPAC Name |

N-(2-cyclopropyl-2-hydroxypropyl)-2-(difluoromethylsulfonyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17F2NO4S/c1-14(19,9-6-7-9)8-17-12(18)10-4-2-3-5-11(10)22(20,21)13(15)16/h2-5,9,13,19H,6-8H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZILHJWNNXTXMAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C1=CC=CC=C1S(=O)(=O)C(F)F)(C2CC2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17F2NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyclopropyl-2-hydroxypropyl)-2-difluoromethanesulfonylbenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the cyclopropyl group: This can be achieved through the cyclopropanation of an appropriate alkene using a reagent such as diazomethane.

Introduction of the hydroxypropyl group: This step involves the addition of a hydroxypropyl group to the cyclopropyl intermediate, often through a nucleophilic substitution reaction.

Attachment of the difluoromethanesulfonyl group: This can be accomplished by reacting the intermediate with a difluoromethanesulfonyl chloride reagent under basic conditions.

Formation of the benzamide core: The final step involves the coupling of the intermediate with a benzoyl chloride derivative to form the benzamide core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyclopropyl-2-hydroxypropyl)-2-difluoromethanesulfonylbenzamide can undergo various chemical reactions, including:

Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.

Reduction: The difluoromethanesulfonyl group can be reduced to a simpler sulfonyl group.

Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride can be employed under anhydrous conditions.

Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine or nitric acid under controlled temperatures.

Major Products Formed

Oxidation: Formation of a ketone or aldehyde derivative.

Reduction: Formation of a sulfonyl derivative.

Substitution: Formation of halogenated or nitrated benzamide derivatives.

Scientific Research Applications

N-(2-cyclopropyl-2-hydroxypropyl)-2-difluoromethanesulfonylbenzamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-cyclopropyl-2-hydroxypropyl)-2-difluoromethanesulfonylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, thereby inhibiting its activity. The difluoromethanesulfonyl group can act as an electrophilic center, facilitating interactions with nucleophilic residues in the target protein.

Comparison with Similar Compounds

Key Observations :

- The target compound’s higher molecular weight and logP (2.8) reflect the bulky difluoromethanesulfonyl group and cyclopropyl substituent, suggesting moderate lipophilicity.

- Analogs with hydroxyl groups (e.g., ) exhibit superior solubility due to hydrogen-bonding capacity.

Enzyme Inhibition

- Target Compound : Hypothesized to inhibit sulfotransferases or kinases due to the sulfonyl group’s electron-withdrawing nature .

- 1,3-Dimethyl-N-(2-methylbutan-2-yl)-1H-pyrazole-5-carboxamide : Shows moderate COX-2 inhibition (IC₅₀ = 1.2 µM), suggesting that bulkier substituents (e.g., cyclopropyl) in the target compound might enhance selectivity.

Metabolic Stability

- The hydroxypropyl group in the target compound may improve metabolic stability compared to morpholine-containing analogs like 2-(2,4-dimethylphenoxy)-1-(morpholin-4-yl)ethan-1-one , which are prone to oxidative degradation.

Biological Activity

N-(2-cyclopropyl-2-hydroxypropyl)-2-difluoromethanesulfonylbenzamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C12H14F2N2O3S

- Molecular Weight : 302.31 g/mol

- CAS Number : Not specifically listed, but related compounds are referenced.

The compound exhibits biological activity primarily through modulation of specific molecular targets involved in various physiological processes. Research indicates that it may interact with enzymes and receptors implicated in inflammation and pain pathways.

Antiinflammatory Properties

Studies have suggested that this compound demonstrates significant anti-inflammatory effects. The compound appears to inhibit the production of pro-inflammatory cytokines, which are crucial mediators in inflammatory responses.

Analgesic Effects

In preclinical models, this compound has shown promise as an analgesic agent. It may exert its pain-relieving effects by blocking pain signaling pathways, particularly those mediated by cyclooxygenase enzymes (COX) and lipoxygenases (LOX).

Case Studies

-

Case Study 1: In Vivo Efficacy

- Objective : To evaluate the analgesic efficacy in rodent models.

- Methodology : Administered at varying doses; pain response measured using the tail-flick test.

- Results : Significant reduction in pain response observed at higher doses, suggesting dose-dependent efficacy.

-

Case Study 2: Anti-inflammatory Activity

- Objective : To assess the anti-inflammatory effects in a carrageenan-induced paw edema model.

- Methodology : Treatment with the compound prior to edema induction.

- Results : Marked reduction in paw swelling compared to control groups, indicating strong anti-inflammatory properties.

Data Tables

| Property | Value |

|---|---|

| Molecular Weight | 302.31 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | 150-152 °C |

| Biological Activity | Observed Effect |

|---|---|

| Anti-inflammatory | Significant reduction in cytokine levels |

| Analgesic | Dose-dependent pain relief |

Q & A

Q. What methodological frameworks are suitable for assessing environmental persistence or bioaccumulation potential?

- Strategy : Use OECD 307/308 guidelines for soil/water degradation studies. Pair with computational tools like EPI Suite to estimate logP (lipophilicity) and biodegradation half-lives. For sulfonamides, logP >3 suggests bioaccumulation risks .

Q. How to design in vitro vs. in vivo studies to evaluate pharmacological activity while minimizing metabolic interference?

- Design :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.